molecular formula C12H26O B146559 3,4,5,6,6-Pentamethylheptan-2-ol CAS No. 87118-95-4

3,4,5,6,6-Pentamethylheptan-2-ol

Katalognummer B146559
CAS-Nummer: 87118-95-4
Molekulargewicht: 186.33 g/mol
InChI-Schlüssel: XEFKRPWKRQTXDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5,6,6-Pentamethylheptan-2-ol is a chemical compound that belongs to the family of alcohols. It is commonly used in scientific research due to its unique properties.

Wirkmechanismus

The mechanism of action of 3,4,5,6,6-Pentamethylheptan-2-ol is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It is also believed to have an inhibitory effect on certain enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to have antioxidant properties, which can help to prevent cellular damage caused by free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4,5,6,6-Pentamethylheptan-2-ol in lab experiments is its high yield during the synthesis process. This makes it a cost-effective option for researchers. However, its relatively low solubility in water can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3,4,5,6,6-Pentamethylheptan-2-ol. One potential area of research is the development of new antibiotics based on its antimicrobial properties. Another potential area of research is the synthesis of new organic compounds using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in various scientific fields. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new antibiotics and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.

Synthesemethoden

The synthesis of 3,4,5,6,6-Pentamethylheptan-2-ol involves the reaction of 3,3-dimethylbut-1-ene with formaldehyde and hydrogen in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. The yield of this synthesis method is relatively high, making it a popular choice for producing this compound for scientific research purposes.

Wissenschaftliche Forschungsanwendungen

3,4,5,6,6-Pentamethylheptan-2-ol has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It has also been studied for its potential use in the synthesis of new organic compounds, such as polymers and pharmaceuticals.

Eigenschaften

CAS-Nummer

87118-95-4

Molekularformel

C12H26O

Molekulargewicht

186.33 g/mol

IUPAC-Name

3,4,5,6,6-pentamethylheptan-2-ol

InChI

InChI=1S/C12H26O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h8-11,13H,1-7H3

InChI-Schlüssel

XEFKRPWKRQTXDA-UHFFFAOYSA-N

SMILES

CC(C(C)C(C)O)C(C)C(C)(C)C

Kanonische SMILES

CC(C(C)C(C)O)C(C)C(C)(C)C

Andere CAS-Nummern

87118-95-4

Piktogramme

Environmental Hazard

Synonyme

3,4,5,6,6-pentamethylheptan-2-ol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.